molecular formula C20H22N2OS B2603417 N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide CAS No. 1022675-03-1

N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide

Cat. No. B2603417
CAS RN: 1022675-03-1
M. Wt: 338.47
InChI Key: NDTKHXXGDLIGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide, also known as ML297, is a small molecule inhibitor that has been developed to target the ion channel TRPC4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.

Scientific Research Applications

Immunosuppressive Activities
One notable application of related compounds in this chemical class includes the evaluation of their immunosuppressive activities. A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their potential as immunosuppressive agents. The compounds demonstrated significant inhibitory activity in murine splenocytes proliferation assays in vitro and mice delayed-type hypersensitivity (DTH) assays in vivo, highlighting their promise for immunosuppressive applications (Giraud et al., 2010).

Potential in SARS-CoV-2 Treatment Trials
Manolov et al. (2020) prepared a compound by reacting tryptamine and flurbiprofen, yielding an amide with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials. This study suggests potential applications of such compounds in the context of viral treatments, providing a basis for further exploration into their efficacy against SARS-CoV-2 and related pathogens (Manolov et al., 2020).

Topical and Systemic Inflammation Inhibition
Research has also delved into compounds for inhibiting inflammation both topically and systemically. Dassonville et al. (2008) synthesized new N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. Among these, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide showed potent activity in the TPA-induced mouse ear swelling assay, suggesting its utility in inflammation management (Dassonville et al., 2008).

Inhibitory Activity Against Urease Enzyme
Another study by Nazir et al. (2018) focused on synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were screened for their in vitro inhibitory potential against the urease enzyme, where they were found to be potent inhibitors. This suggests potential applications in designing therapeutic agents targeting urease-related pathologies (Nazir et al., 2018).

Synthesis and Pharmacological Evaluation
In another study, Carbonnelle et al. (2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and conducted pharmacological evaluations of their immunosuppressive potential. This study identified compounds with notable inhibiting activity, further supporting the role of these compounds as potential immunosuppressive agents (Carbonnelle et al., 2007).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-6-8-17(9-7-15)24-13-11-20(23)21-12-10-16-14-22-19-5-3-2-4-18(16)19/h2-9,14,22H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKHXXGDLIGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide

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